Cas no 95635-55-5 (Ranolazine)

Ranolazine is een anti-angineus middel dat voornamelijk wordt gebruikt voor de behandeling van chronische angina pectoris. Het werkt door het remmen van de late natriumstroom in cardiomyocyten, wat leidt tot een vermindering van de calciumoverbelasting en een verbeterde myocardiale efficiëntie. In tegenstelling tot traditionele bètablokkers of calciumantagonisten, heeft ranolazine geen significant effect op de hartslag of bloeddruk, waardoor het bijzonder geschikt is voor patiënten met bradycardie of hypotensie. Het middel wordt vaak als aanvullende therapie voorgeschreven wanneer andere behandelingen onvoldoende effectief zijn. Ranolazine vertoont een gunstig veiligheidsprofiel met beperkte bijwerkingen, zoals duizeligheid of constipatie, en is compatibel met diverse cardiovasculaire medicijnen.
Ranolazine structure
Ranolazine structure
Productnaam:Ranolazine
CAS-nummer:95635-55-5
MF:C24H33N3O4
MW:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959

Ranolazine Chemische en fysische eigenschappen

Naam en identificatie

    • Ranolazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
    • N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
    • Ranolazine(Ranexa)
    • 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
    • Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (100 mg)
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • [14C]-Ranolazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
    • CVT 303
    • N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
    • Ranexa
    • Renexa
    • RS 43285-003
    • (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
    • (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
    • N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (Ranexa)
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
    • C24H33N3O4
    • DSSTox_RID_80743
    • DSSTox_CID_25196
    • DSSTox_GSID_45196
    • (-)-Ranolazine
    • Ran4
    • Latixa
    • RAN D
    • N-(2,6-DIMETH
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
    • (±)-Ranolazine
    • 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
    • (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
    • HMS3369I08
    • RANOLAZINE [EMA EPAR]
    • Z68563450
    • Ranexa (TN)
    • C01EB18
    • HSDB 7924
    • RS-43285-003
    • HMS2230C19
    • DTXCID1025196
    • (+-)-Ranolazine
    • HMS3884I10
    • NSC-759100
    • BD164322
    • Tox21_110258
    • AB00698532_18
    • NSC782305
    • BRD-A97674275-001-01-9
    • NSC 759100
    • HMS2090L09
    • BRD-A97674275-001-11-8
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
    • CHEMBL1404
    • DB00243
    • EN300-122384
    • Lopac0_001062
    • Pharmakon1600-01505366
    • AB00698532-11
    • BCP04190
    • NCGC00015897-08
    • SPECTRUM1505366
    • (RS)-ranolazine
    • CCG-205139
    • HMS3715K06
    • D05700
    • MLS002154149
    • RANOLAZINE (MART.)
    • N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
    • NCGC00015897-02
    • GTPL7291
    • BRD-A97674275-001-10-0
    • racemic ranolazine
    • RANOLAZINE (USP-RS)
    • CAS-95635-55-5
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
    • HY-B0280
    • A6IEZ5M406
    • AC-1673
    • RANOLAZINE [INN]
    • ASPRUZYO
    • Ranolazine [USAN:INN:BAN]
    • Ranolazine [USAN]
    • NSC-782305
    • 1080496-58-7
    • AB00698532-13
    • rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • PB21724
    • Q907104
    • UNII-A6IEZ5M406
    • NCGC00015897-03
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
    • SB13209
    • N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
    • AKOS015889500
    • RS43285
    • NCGC00015897-06
    • SBI-0051032.P002
    • ranolazinum
    • AB00698532_17
    • 142387-99-3
    • KEG-1295
    • HMS2093D21
    • s1799
    • SDCCGSBI-0051032.P003
    • AB00698532_16
    • SR-01000076216-8
    • Ranolazine (Ranexa)?
    • (+/-)-Ranolazine
    • BSPBio_002276
    • BCP0726000090
    • Tox21_110258_1
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
    • RANOLAZINE [MART.]
    • CHEBI:87690
    • DTXSID3045196
    • KS-1244
    • SMR000857382
    • N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • AB00698532-14
    • CHEBI:87681
    • NSC759100
    • 95635-55-5
    • HMS1922F16
    • SW197620-4
    • BRD-A97674275-300-03-1
    • NCGC00095177-01
    • (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • HMS3655M12
    • Ranolazina
    • SR-01000076216
    • CVT-303
    • NCGC00015897-04
    • AB00698532-15
    • NCGC00095177-03
    • N-(2,6-Dimethylphenyl)-4-
    • Ranolazine (USAN/INN)
    • MFCD00864690
    • BCP9000558
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
    • RANOLAZINE [USP-RS]
    • ASPRUZYO SPRINKLE
    • RANOLAZINE [VANDF]
    • SR-01000076216-5
    • HMS2098K06
    • Ranolazine- Bio-X
    • SCHEMBL124665
    • RANOLAZINE [MI]
    • NCGC00015897-05
    • NS00002495
    • renolazine
    • BDBM50173335
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
    • NCGC00095177-02
    • RANOLAZINE [ORANGE BOOK]
    • (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
    • NCGC00015897-22
    • RANOLAZINE [WHO-DD]
    • rac-ranolazine
    • BRD-A97674275-001-04-3
    • MDL: MFCD00864690
    • Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
    • InChI-sleutel: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
    • LACHT: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 427.247107g/mol
  • Oppervlakte lading: 0
  • XLogP3: 2.7
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 9
  • Monoisotopische massa: 427.247107g/mol
  • Monoisotopische massa: 427.247107g/mol
  • Topologisch pooloppervlak: 74.3Ų
  • Zware atoomtelling: 31
  • Complexiteit: 531
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Smeltpunt: 119-1200C
  • Kookpunt: 624.1°C at 760 mmHg
  • PSA: 74.27000
  • LogboekP: 2.25680

Ranolazine Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H332-H335
  • Waarschuwingsverklaring: P261-P280-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
  • RTECS:TK7845360
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ranolazine Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ranolazine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Ambeed
A103291-1g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
1g
$11.0 2025-02-22
TRC
R122500-500mg
Ranolazine
95635-55-5
500mg
$ 454.00 2023-09-06
Key Organics Ltd
KS-1244-10MG
Ranolazine
95635-55-5 >97%
10mg
£51.00 2025-02-08
Ambeed
A103291-100g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
100g
$315.0 2025-02-22
Ambeed
A103291-5g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
5g
$26.0 2025-02-22
Ambeed
A103291-10g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
10g
$32.0 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-10g
Ranolazine
95635-55-5
10g
¥416.0 2021-09-08
abcr
AB439887-25g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
25g
€213.00 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-100g
Ranolazine
95635-55-5
100g
¥3336.0 2021-09-08
abcr
AB439887-5 g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
5g
€112.00 2023-04-22

Ranolazine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  overnight, reflux
Referentie
A process for preparing ranolazine
, China, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Synthesis of anti-angina drug Ranolazine
Zhao, Yi; Wu, Xiao-wei; Wu, Wei; He, Guang-li; Jin, Hui, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Toluene ;  3 h, reflux
Referentie
Method for preparation of ranolazine
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ;  2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Referentie
A process for the preparation of ranolazine
, India, , ,

Productiemethode 5

Reactievoorwaarden
1.1 2 h, reflux
Referentie
Synthesis of Ranolazine
Lu, Wenchao; Li, Yingqi; Zhao, Xianglin; Guo, Chun; Zhou, Kai, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ;  rt → 80 °C; 2.5 h, 75 - 80 °C
Referentie
Preparation of ranolazine with high purity
, China, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Solvents: Methanol ;  5 h, 60 °C
Referentie
Method for preparing ranolazine
, China, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) ,  Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ;  20 min, 70 °C
Referentie
An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine
Pathare, Sagar P.; Akamanchi, Krishnacharya G., Tetrahedron Letters, 2013, 54(48), 6455-6459

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: Ethanol ;  rt → reflux; 2 - 3 h, reflux
Referentie
Process for preparation of ranolazine
, China, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ;  20 min, rt
Referentie
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Productiemethode 11

Reactievoorwaarden
1.1 Solvents: Methanol ;  rt → reflux; 3 h, reflux
Referentie
Improved synthesis method of ranolazine as antianginal drugs
, China, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Water ;  5 h, 80 °C
Referentie
Improved process for the total synthesis of Ranolazine
, India, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  rt → 83 °C; 3 h, 82 - 83 °C
Referentie
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Solvents: Acetone ;  8 - 9 h, reflux; 30 min, reflux
Referentie
A process for the preparation of ranolazine and intermediates thereof
, India, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Solvents: Methanol ;  3 h, reflux
Referentie
Synthesis of ranolazine
, China, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referentie
Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)
Zheng, Jin'e; Tang, Jun; Luo, Zhi; Xiang, Guangya, Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide ,  Water ;  7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol ,  Dichloromethane ;  5 - 6 h, reflux
Referentie
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride
, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized, rt
Referentie
"All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine
Kommi, Damodara N.; Kumar, Dinesh; Chakraborti, Asit K., Green Chemistry, 2013, 15(3), 756-767

Productiemethode 19

Reactievoorwaarden
1.1 Solvents: Water ;  7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ;  5 - 6 h, reflux
Referentie
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride
, India, , ,

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: Methanol ,  Toluene ;  9 h, 65 °C
Referentie
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Ranolazine Raw materials

Ranolazine Preparation Products

Ranolazine Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95635-55-5)Ranolazine
sfd11399
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:95635-55-5)Ranolazine
A11162
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):284.0